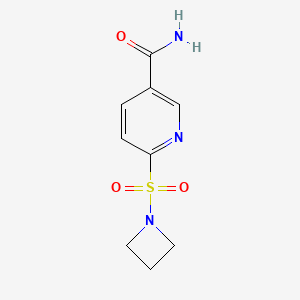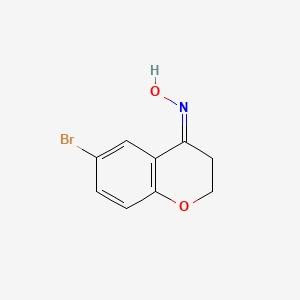![molecular formula C11H12BrN B11871364 6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)
6'-Bromospiro[cyclobutane-1,3'-indoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Bromospiro[cyclobutane-1,3’-indoline] is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.12 g/mol It is characterized by a spirocyclic structure, which includes a bromine atom attached to the indoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromospiro[cyclobutane-1,3’-indoline] typically involves the reaction of indoline derivatives with brominating agents under controlled conditions. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position on the indoline ring.
Industrial Production Methods
While specific industrial production methods for 6’-Bromospiro[cyclobutane-1,3’-indoline] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Bromospiro[cyclobutane-1,3’-indoline] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indoline moiety can be oxidized to form corresponding indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the spirocyclic structure.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted indoline derivatives.
Oxidation: Formation of indole derivatives.
Reduction: Formation of de-brominated or modified spirocyclic compounds.
Applications De Recherche Scientifique
6’-Bromospiro[cyclobutane-1,3’-indoline] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of materials with specific properties, such as optoelectronic materials and catalysts.
Mécanisme D'action
The mechanism of action of 6’-Bromospiro[cyclobutane-1,3’-indoline] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can influence its binding affinity and specificity, making it a valuable scaffold for drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
6’-Bromospiro[cyclobutane-1,3’-indolin]-2’-one: Similar spirocyclic structure with a ketone group.
Spiro[cyclobutane-1,3’-indoline] derivatives: Various derivatives with different substituents on the indoline ring.
Uniqueness
6’-Bromospiro[cyclobutane-1,3’-indoline] is unique due to the presence of the bromine atom, which can be selectively modified through various chemical reactions
Propriétés
Formule moléculaire |
C11H12BrN |
|---|---|
Poids moléculaire |
238.12 g/mol |
Nom IUPAC |
6-bromospiro[1,2-dihydroindole-3,1'-cyclobutane] |
InChI |
InChI=1S/C11H12BrN/c12-8-2-3-9-10(6-8)13-7-11(9)4-1-5-11/h2-3,6,13H,1,4-5,7H2 |
Clé InChI |
XRNPOAHRSVEKGO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CNC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)


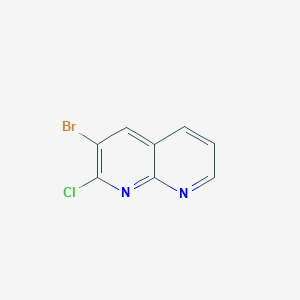
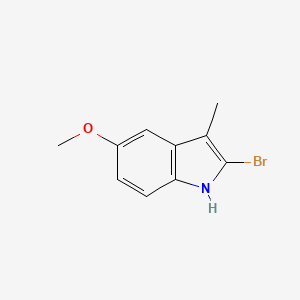

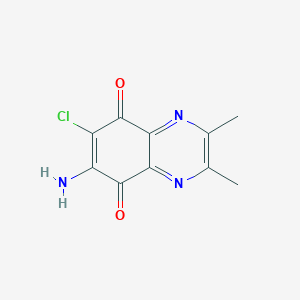
![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)
